2,5-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

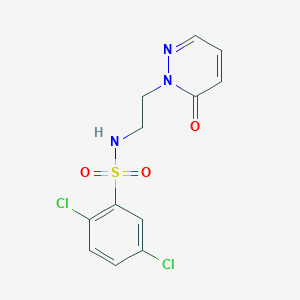

2,5-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dichlorinated benzene ring linked via an ethyl group to a 6-oxopyridazine moiety.

Properties

IUPAC Name |

2,5-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O3S/c13-9-3-4-10(14)11(8-9)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJZKMQMBMOPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, anti-inflammatory properties, and possible therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₁Cl₂N₃O₃S

- Molecular Weight : 348.2 g/mol

- CAS Number : 1049530-90-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the inhibition of various enzymes associated with inflammatory processes.

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on several key enzymes:

- Carbonic Anhydrase (CA) : Multiple isoforms of CA are targeted, which play critical roles in pH regulation and fluid balance in tissues.

- Cyclooxygenase (COX) : Both COX-1 and COX-2 enzymes are involved in the inflammatory response and are common targets for anti-inflammatory drugs.

- 5-Lipoxygenase (5-LOX) : This enzyme is crucial for leukotriene synthesis, contributing to inflammation and asthma.

A study published in PubMed reported that derivatives of this compound showed promising multi-target inhibition profiles against CA, COX-2, and 5-LOX, suggesting its potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Active Sites : The sulfonamide group likely interacts with the active sites of target enzymes, inhibiting their activity.

- Modulation of Signaling Pathways : By inhibiting these enzymes, the compound may alter signaling pathways related to inflammation and pain perception.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Effects :

- Cytotoxicity Testing :

- Molecular Docking Studies :

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributed to the dichlorobenzene and pyridazinone moieties present in this sulfonamide:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,4-Dichlorobenzamide | Lacks pyridazinone | Moderate anti-inflammatory |

| N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)benzamide | No chlorine substituents | Lower enzyme inhibition |

The presence of both chlorinated aromatic rings and the pyridazinone scaffold enhances its biological profile compared to simpler analogs.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms on the benzene ring undergo nucleophilic aromatic substitution under controlled conditions. Key findings include:

-

Ammonolysis : Reaction with ammonia yields mono- or di-substituted amine derivatives at 80–100°C in DMF.

-

Thiol Substitution : Treatment with thiophenol in the presence of K₂CO₃ produces thioether-linked analogs.

Table 1: Substitution Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Ammonolysis | NH₃, DMF, 80°C, 12h | 2-chloro-5-amino-N-(2-(6-oxopyridazin... | 62 |

| Thiol Substitution | PhSH, K₂CO₃, DMSO, 60°C, 8h | 2-chloro-5-(phenylthio)-N-(2-(6-oxo... | 58 |

Oxidation and Reduction

The sulfonamide group participates in redox reactions:

-

Oxidation : Hydrogen peroxide (H₂O₂) in acidic media converts the sulfonamide to sulfonic acid derivatives.

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the pyridazinone carbonyl to a hydroxyl group .

Covalent Protein Modification

This compound demonstrates covalent binding to protein targets via its dichloropyridazinone core. In PRMT5 inhibition studies:

-

Mechanism : Forms a covalent adduct with Cys241 in PRMT5’s substrate-binding pocket .

-

Kinetics : Exhibits a kinetic efficiency (k<sub>inact</sub>/K<sub>I</sub>) of 2,856 M⁻¹s⁻¹, surpassing mono-chloro analogs .

Table 2: Covalent Modification Efficiency

| Compound | PRMT5 IC₅₀ (μM) | GSH Reactivity (T½, min) | k<sub>inact</sub>/K<sub>I</sub> (M⁻¹s⁻¹) |

|---|---|---|---|

| Dichloro | 2.2 | 31 | 2,856 |

| Monochloro | 72.9 | 693 | 56 |

Reaction with Glutathione (GSH)

The dichloropyridazinone moiety reacts with glutathione, forming stable adducts:

-

Adduct Formation : Two GSH molecules bind via nucleophilic attack at the C3 and C5 positions .

-

Diastereomerism : Produces 1:1 diastereomers due to stereochemical complexity at the adduct sites .

Coupling Reactions

The aromatic rings participate in palladium-catalyzed cross-coupling:

-

Suzuki-Miyaura Coupling : With arylboronic acids, yields biaryl derivatives (e.g., 2,5-diarylbenzenesulfonamides).

Structural Insights

The molecular structure (SMILES: O=c1cccnn1CCNS(=O)(=O)c1cc(Cl)ccc1Cl) facilitates π-π stacking interactions with aromatic residues in proteins (e.g., Tyr286 and Phe243 in PRMT5) . This folded conformation enhances binding specificity .

Key Research Findings

-

Covalent Probe Development : The dichloro variant shows superior target engagement (cellular IC₅₀ = 16 μM) compared to mono-substituted analogs .

-

Metabolic Stability : Plasma stability exceeds 80% after 1 hour, attributed to the electron-withdrawing sulfonamide group.

-

Byproduct Analysis : Hydrolysis under alkaline conditions generates 6-hydroxypyridazinone as a major degradant.

This compound’s reactivity profile positions it as a versatile scaffold in medicinal chemistry, particularly for covalent inhibitor design. Experimental validation of its adduct formation and stereochemical outcomes remains an active area of research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,5-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide with three analogs (Table 1), focusing on structural variations, synthetic pathways, and inferred physicochemical/biological properties.

Structural and Electronic Effects

- Chlorine atoms may also improve metabolic stability by reducing oxidative degradation .

- Linker Flexibility : The ethyl linker in the target compound introduces conformational flexibility, unlike the rigid direct bond in 5a . This flexibility could influence binding kinetics or off-target effects.

- Pyridazine Modifications : The 6-oxo group in all analogs is critical for hydrogen bonding, while substituents at the 3-position (e.g., benzyloxy in 5a vs. hydrogen in the target compound) modulate steric bulk and lipophilicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2,5-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

- Methodology : The compound's pyridazinone and sulfonamide moieties suggest a multi-step synthesis. A plausible route involves:

Nucleophilic substitution : Reacting 2,5-dichlorobenzenesulfonyl chloride with an ethylenediamine derivative bearing a pyridazinone group.

Coupling conditions : Use polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate sulfonamide bond formation .

Purification : Column chromatography or crystallization from DMF/water mixtures, followed by characterization via NMR and HRMS .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.3 ppm for dichlorophenyl and pyridazinone) and ethyl linker protons (δ 3.5–4.0 ppm). Pyridazinone carbonyls appear at ~165–170 ppm in ¹³C NMR .

- HRMS : Confirm molecular formula (e.g., C₁₃H₁₂Cl₂N₃O₃S) with <5 ppm mass error .

- IR : Validate sulfonamide (S=O at ~1150–1350 cm⁻¹) and pyridazinone (C=O at ~1650–1750 cm⁻¹) functionalities .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology :

- Target-based assays : Test inhibition of Wnt/β-catenin or PPAR pathways using luciferase reporter assays in HEK293T cells, referencing structurally related sulfonamides like FH535 .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations ≤20 µM, with IC₅₀ determination .

Advanced Research Questions

Q. How can computational chemistry clarify structure-activity relationships (SAR) for this compound?

- Methodology :

- Docking studies : Model interactions with PPARγ or β-catenin using AutoDock Vina. Focus on sulfonamide H-bonding and pyridazinone π-π stacking .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electrostatic potential maps and frontier molecular orbitals for reactivity insights .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology :

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew bioactivity .

- Assay standardization : Compare protocols (e.g., serum concentration in cell culture, incubation time) to identify variables affecting reproducibility .

Q. How can synthetic yield be improved while minimizing by-products?

- Methodology :

- Reaction optimization : Screen solvents (e.g., DMF vs. THF), bases (e.g., NaH vs. K₂CO₃), and temperatures (25–80°C) via Design of Experiments (DoE).

- By-product analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry or reaction time .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.